molecular formula C8H6ClF3O B151707 4-Chloro-3-(trifluoromethyl)benzyl alcohol CAS No. 65735-71-9

4-Chloro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B151707
CAS No.: 65735-71-9
M. Wt: 210.58 g/mol
InChI Key: JRYCPYROZOWIDJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O It is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)benzyl alcohol typically involves the introduction of the chloro and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction. For instance, starting from 4-chloro-3-(trifluoromethyl)benzaldehyde, reduction with a suitable reducing agent like sodium borohydride can yield the desired benzyl alcohol .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: 4-Chloro-3-(trifluoromethyl)benzaldehyde or 4-Chloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Chloro-3-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    4-Chlorobenzotrifluoride: Similar structure but lacks the benzyl alcohol moiety.

    3-(Trifluoromethyl)benzyl chloride: Similar but with a chloro group instead of a hydroxyl group.

Uniqueness: The presence of both chloro and trifluoromethyl groups makes it particularly valuable in medicinal chemistry for the development of new drugs .

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYCPYROZOWIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380777
Record name 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65735-71-9
Record name 4-Chloro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65735-71-9
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